molecular formula C18H22O4S2 B14403778 2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] CAS No. 88660-94-0

2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]

Cat. No.: B14403778
CAS No.: 88660-94-0
M. Wt: 366.5 g/mol
InChI Key: VJGAYLUQAWAYKH-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] is an organic compound characterized by the presence of two phenolic rings connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] typically involves the reaction of 4-ethyl-6-(hydroxymethyl)phenol with a disulfide-forming reagent. One common method is the oxidative coupling of thiols to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted phenolic derivatives.

Scientific Research Applications

2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may interact with various molecular targets, including enzymes and cellular components, through its redox activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Disulfanediylbis[4,6-dimethylnicotinonitrile]
  • 4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]

Uniqueness

2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties

Properties

CAS No.

88660-94-0

Molecular Formula

C18H22O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

4-ethyl-2-[[5-ethyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol

InChI

InChI=1S/C18H22O4S2/c1-3-11-5-13(9-19)17(21)15(7-11)23-24-16-8-12(4-2)6-14(10-20)18(16)22/h5-8,19-22H,3-4,9-10H2,1-2H3

InChI Key

VJGAYLUQAWAYKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CC)O)CO

Origin of Product

United States

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